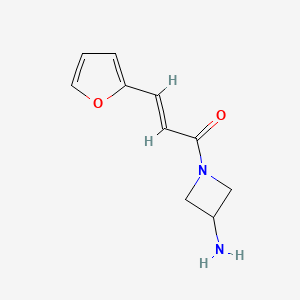
2-(2,3-二氢-1H-异吲哚-2-基)苯胺
描述
2-(2,3-dihydro-1H-isoindol-2-yl)aniline is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-dihydro-1H-isoindol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-isoindol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
以下是“2-(2,3-二氢-1H-异吲哚-2-基)苯胺”的科学研究应用的全面分析,重点介绍了六种独特的应用。每部分都提供了有关该化合物在各个研究领域中潜在用途的详细信息:
抗肿瘤剂
来自恶唑啉酮的化合物,其中包括“2-(2,3-二氢-1H-异吲哚-2-基)苯胺”的结构,因其抗肿瘤特性而被广泛研究。 由于它们能够抑制肿瘤生长和增殖,因此被认为具有作为化疗药物的潜力 .
COX-2 抑制剂
该化合物已被评估其 COX-2 抑制活性,这对开发抗炎药物具有重要意义。 COX-2 抑制剂在治疗关节炎和其他炎症性疾病中至关重要 .
中风治疗
与“2-(2,3-二氢-1H-异吲哚-2-基)苯胺”相关的系列新型化合物已被建议作为治疗急性缺血性中风的候选药物。 这些化合物可能为缺血性中风的一级和二级预防提供治疗益处 .
胺的合成
该化合物已被用于合成新的胺,这些胺是药物和其他化学合成的重要中间体。 该过程涉及脱保护邻苯二甲酰亚胺和乙酰基,以产生新的胺结构 .
相转移催化
“2-(2,3-二氢-1H-异吲哚-2-基)苯胺”衍生物已使用相转移催化剂体系合成。 这种方法在有机化学中对于生产各种取代的氨基化合物具有重要意义 .
抗结核活性
吲哚衍生物,其中包括所讨论的化合物的结构,已被研究其对结核分枝杆菌和牛分枝杆菌的抗结核活性。 这些研究对于开发治疗结核病的新方法至关重要 .
作用机制
Target of Action
Isoindoline derivatives have been reported to display high binding affinity towards certain receptors
Mode of Action
It’s known that isoindoline derivatives can interact with their targets, leading to various biochemical changes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Isoindoline derivatives are known to influence various biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Isoindoline derivatives have been reported to exhibit various biological activities , suggesting that this compound may have similar effects
生化分析
Biochemical Properties
2-(2,3-dihydro-1H-isoindol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with melatonin receptors, particularly the MT2 subtype, exhibiting high binding affinity and selectivity . This interaction suggests that 2-(2,3-dihydro-1H-isoindol-2-yl)aniline may act as an antagonist, potentially modulating melatonin-related pathways.
Cellular Effects
The effects of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melatonin receptors can affect circadian rhythms and other melatonin-mediated processes . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-(2,3-dihydro-1H-isoindol-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. Its high affinity for the MT2 melatonin receptor suggests a mechanism of action involving receptor antagonism . This binding interaction can inhibit the normal signaling pathways mediated by melatonin, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 2-(2,3-dihydro-1H-isoindol-2-yl)aniline has been observed to cause sustained changes in cellular function, indicating potential long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of melatonin-related pathways . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2,3-dihydro-1H-isoindol-2-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of various metabolites, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(2,3-dihydro-1H-isoindol-2-yl)aniline is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity and function.
Subcellular Localization
The subcellular localization of 2-(2,3-dihydro-1H-isoindol-2-yl)aniline is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
属性
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNPHGQAXHNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)
![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)

![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)
![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)
![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466577.png)
![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)
![1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466581.png)
